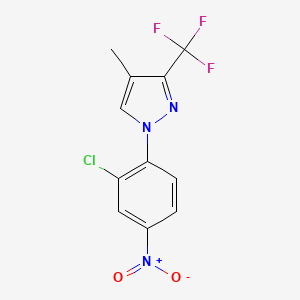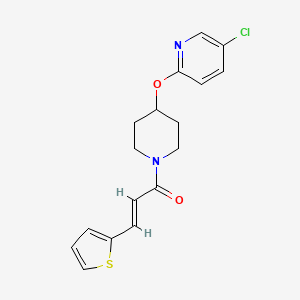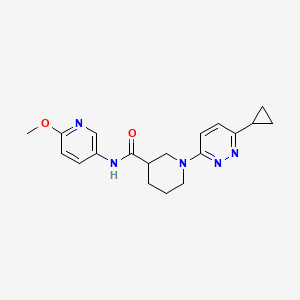![molecular formula C20H19N3O5 B2582371 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 850780-99-3](/img/structure/B2582371.png)
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
BenchChem offers high-quality N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound belongs to a class of chemicals that have been synthesized and characterized for their potential applications in medicinal chemistry. Studies have focused on the synthesis of novel compounds with similar structures, evaluating their physicochemical properties through spectroscopy, crystallography, and mass spectrometry. These investigations are crucial for understanding the chemical and structural attributes that contribute to their biological activities and potential therapeutic applications.
Antimicrobial and Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial and antitumor activities. For example, certain derivatives have been synthesized and shown to possess broad-spectrum antitumor activity, with some being more potent than established chemotherapy agents in inhibiting tumor cell lines. Similarly, antimicrobial action against various pathogens has been noted, which is essential for developing new antibiotics in response to rising antimicrobial resistance.
Pharmacophore Modeling
Pharmacophore modeling studies involving quinazoline derivatives, including compounds similar to the one you're interested in, have identified key structural features that contribute to their biological activities. These studies aid in the rational design of new therapeutic agents by identifying critical interactions with biological targets.
Corrosion Inhibition
In addition to biomedical applications, derivatives of this compound have been evaluated for their effectiveness as corrosion inhibitors, particularly in protecting metals against corrosion in acidic environments. This application is significant for extending the lifespan of metal structures and components in industrial settings.
Anticonvulsant Activity
Compounds structurally related to N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide have been investigated for their anticonvulsant activities. Through both in vitro and in vivo studies, certain derivatives have shown promise as potential treatments for convulsive disorders, contributing to the development of new anticonvulsant medications.
These applications underscore the compound's versatility and potential in various scientific and industrial fields. Each research effort contributes to our understanding of its properties, mechanisms of action, and potential for further development into useful products.
For detailed information and studies on the applications mentioned above, you can refer to the following sources:
- Synthesis and characterization of novel functionalized compounds with potential psychotropic and anti-inflammatory activities (Zablotskaya et al., 2013).
- Exploration of antimicrobial and antitumor activities of quinazolinone analogues (Al-Suwaidan et al., 2016).
- Pharmacophore modeling and antimicrobial activity evaluation of novel quinazoline derivatives (Ghorab et al., 2013).
- Investigation of corrosion inhibition properties for mild steel protection (Kumar et al., 2020).
- Study on anticonvulsant activity of 2,4-dioxoquinazolin-3(2H)-yl derivatives (El Kayal et al., 2019).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-18(21-11-13-12-27-16-7-3-4-8-17(16)28-13)9-10-23-19(25)14-5-1-2-6-15(14)22-20(23)26/h1-8,13H,9-12H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVKTKCWXDZRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2582289.png)

![5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2582292.png)
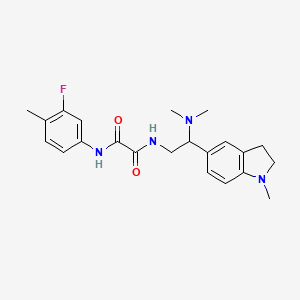
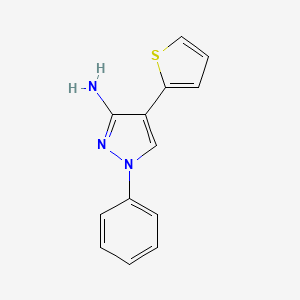



![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)

